molecular formula C14H26O2S B12556714 1,1'-Sulfanediylbis(2-methoxycyclohexane) CAS No. 188606-31-7

1,1'-Sulfanediylbis(2-methoxycyclohexane)

Cat. No.: B12556714
CAS No.: 188606-31-7
M. Wt: 258.42 g/mol
InChI Key: YMHAMLMNHVJTNQ-UHFFFAOYSA-N
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Description

1,1’-Sulfanediylbis(2-methoxycyclohexane): is an organic compound with the molecular formula C14H26O2S . It is characterized by the presence of two methoxycyclohexane rings connected by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) can be synthesized through a multi-step process involving the reaction of 2-methoxycyclohexanol with sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Conversion of 2-methoxycyclohexanol to its corresponding chloride using thionyl chloride.

    Step 2: Reaction of the resulting chloride with sulfur dichloride to form the final product.

Industrial Production Methods: Industrial production of 1,1’-Sulfanediylbis(2-methoxycyclohexane) may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

1,1’-Sulfanediylbis(2-methoxycyclohexane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediylbis(2-methoxycyclohexane) involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the alteration of cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1,1’-Sulfanediylbis(2-isopropylbenzene)
  • 1,1’-Methanediylbis(4-isocyanatocyclohexane)
  • 1,1’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol

Comparison: 1,1’-Sulfanediylbis(2-methoxycyclohexane) is unique due to its methoxycyclohexane rings and sulfur linkageFor example, 1,1’-Sulfanediylbis(2-isopropylbenzene) has isopropyl groups instead of methoxy groups, leading to different chemical properties and uses .

Properties

CAS No.

188606-31-7

Molecular Formula

C14H26O2S

Molecular Weight

258.42 g/mol

IUPAC Name

1-methoxy-2-(2-methoxycyclohexyl)sulfanylcyclohexane

InChI

InChI=1S/C14H26O2S/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h11-14H,3-10H2,1-2H3

InChI Key

YMHAMLMNHVJTNQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1SC2CCCCC2OC

Origin of Product

United States

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